molecular formula C15H19ClN2S B2628673 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 129377-48-6

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2628673
CAS No.: 129377-48-6
M. Wt: 294.84
InChI Key: UNOCYEMBBBAAKJ-UHFFFAOYSA-N
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Description

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride (CAS: 105512-86-5, molecular formula: C₁₅H₁₈N₂S·HCl) is a thiazole derivative characterized by a cyclohexylphenyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position, forming a hydrochloride salt.

Properties

IUPAC Name

4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S.ClH/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h6-11H,1-5H2,(H2,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOCYEMBBBAAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment of the Cyclohexylphenyl Group: The cyclohexylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole compound in the presence of a palladium catalyst.

    Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: The compound can be used in studies involving enzyme inhibition, as thiazole derivatives are known to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclohexylphenyl group can enhance the compound’s binding affinity and specificity towards its targets. The amine group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The cyclohexyl group in the target compound introduces significant hydrophobicity compared to ethoxy (3c) or chlorophenyl (3f) substituents .
  • Salt Formation : Hydrochloride salts (e.g., target compound, 3c, SSR125543A) improve solubility and stability for pharmacological applications .
  • Thermal Stability : Compounds like 3g (melting point: 323.1–325.6°C) exhibit higher thermal stability due to aromatic stacking and hydrogen bonding, whereas the target compound’s melting point is unreported .

Key Observations :

  • SSR125543A demonstrates nanomolar affinity for CRF1 receptors and oral efficacy, highlighting the impact of halogenated aryl groups and stereochemistry .
  • Thiazole-oxadiazole hybrids (e.g., 3g) are designed for cytotoxicity, suggesting that hybrid scaffolds enhance bioactivity compared to simple thiazol-amines .

Biological Activity

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The cyclohexylphenyl group enhances the compound's hydrophobicity and binding affinity, which may improve its interaction with biological membranes and targets.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The thiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in the context of antimicrobial activity against resistant strains.
  • Binding Affinity : The cyclohexyl group enhances the compound's binding affinity to specific receptors or enzymes, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study involving various thiazole compounds demonstrated that they inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) at concentrations ranging from 0.4 to 5.5 μg/mL. The lead compound in that study showed promising results against multiple strains, suggesting that this compound may possess similar antimicrobial capabilities .

CompoundMIC (μg/mL)Activity Against
Lead Compound1.4 - 5.5MRSA
Compound 1a<5VRSA
Compound 1d<5VISA

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain thiazole compounds can inhibit tubulin polymerization and induce cell cycle arrest in cancer cell lines. For instance, a related compound demonstrated significant antiproliferative activity and disrupted microtubule dynamics, indicating potential as an anticancer agent .

Case Studies and Research Findings

  • Study on MRSA Resistance :
    A series of thiazole compounds were synthesized and tested against clinical strains of MRSA and Vancomycin-resistant Staphylococcus aureus (VRSA). The results indicated that these compounds were more effective than traditional antibiotics like vancomycin, particularly in reducing colony-forming units (CFU) within shorter time frames .
  • Antiproliferative Effects :
    In another study, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exhibited strong inhibition of tubulin polymerization in cancer cells, leading to G2/M phase arrest. This suggests that this compound could be explored further for its potential as a cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride?

The synthesis typically involves cyclization of precursor molecules under acidic or catalytic conditions. For example, refluxing substituted thioureas with α-haloketones in ethanol with glacial acetic acid as a catalyst can yield the thiazole core . Alternatively, Lawesson’s reagent has been used to cyclize intermediates like benzyl sulfides, followed by oxidative chlorination to introduce functional groups . Purification often employs recrystallization from DMSO/water mixtures (2:1) to isolate the hydrochloride salt .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • NMR spectroscopy : To confirm proton environments (e.g., cyclohexyl protons, thiazole ring protons).
  • X-ray diffraction (XRD) : Critical for resolving bond angles (e.g., C8—S1—C9—N1 torsion angles ≈ -7.6° to 175.8°) and verifying salt formation via hydrogen-bonding networks .
  • Mass spectrometry : Validates molecular weight (e.g., 325.41 g/mol for related thiazole derivatives) .

Q. How can the hydrochloride salt formation be experimentally confirmed?

Use elemental analysis to verify chlorine content. XRD data may reveal chloride ion interactions with the amine group, as seen in similar thiazole-hydrochloride structures . Titration with silver nitrate can also quantify free chloride ions .

Q. What purification strategies are effective post-synthesis?

Column chromatography with silica gel (eluting with ethyl acetate/hexane mixtures) separates intermediates. Final purification often involves recrystallization from polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction design?

The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) with experimental feedback to predict optimal conditions. For example, transition-state modeling can identify energy barriers in cyclization steps, reducing trial-and-error approaches . Machine learning algorithms may further refine solvent/catalyst selection based on historical reaction datasets.

Q. What strategies resolve discrepancies in reported biological activities of thiazole derivatives?

Contradictions in bioactivity (e.g., antitumor efficacy) often arise from variations in cell-line specificity, substituent positioning, or salt form. Systematic SAR studies should compare derivatives with controlled modifications (e.g., sulfonamide vs. cyclohexyl groups) . Meta-analyses of IC₅₀ values across 60+ cell lines can identify structure-dependent trends .

Q. How do reaction mechanisms differ for thiazole ring formation under varying conditions?

  • POCl3-mediated cyclization : Proceeds via electrophilic activation of carbonyl groups, forming thiazolidine intermediates that undergo dehydration .
  • Lawesson’s reagent : Facilitates sulfur incorporation through thiocarbonyl intermediate formation, as seen in benzyl sulfide conversions to sulfonyl chlorides . Kinetic studies (e.g., monitoring by FT-IR) can clarify rate-limiting steps.

Q. What derivatization strategies enhance bioactivity while maintaining solubility?

  • Sulfonamide functionalization : Introduced via sulfonyl chloride intermediates (e.g., 5-phenyl-1,3-thiazole-4-sulfonamide derivatives), improving hydrophilicity and target binding .
  • Heterocyclic hybrids : Combining thiazole with pyrazole or morpholine moieties (e.g., N-methyl-4-phenyl-1,3-thiazol-2-amine) enhances pharmacokinetic profiles .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in literature?

Discrepancies may stem from polymorphic forms or salt hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-reference XRD patterns with known hydrate/anhydrate structures .

Q. Why do catalytic yields vary across similar synthetic protocols?

Catalyst loading, solvent polarity, and temperature gradients significantly impact efficiency. For example, glacial acetic acid (5 drops vs. 10%) alters proton availability in cyclization reactions . Design of Experiments (DoE) methodologies can isolate critical variables .

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